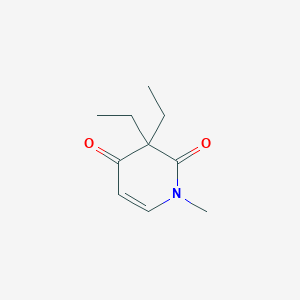
3,3-Diethyl-1-methyl-2,4(1H,3H)-pyridinedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3-Diethyl-1-methyl-2,4(1H,3H)-pyridinedione is a heterocyclic organic compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Diethyl-1-methyl-2,4(1H,3H)-pyridinedione typically involves multi-step organic reactions. A common approach might include:
Starting Materials: Selection of appropriate starting materials such as pyridine derivatives.
Reaction Steps:
Reaction Conditions: Use of catalysts, solvents, and specific temperature and pressure conditions to optimize yield and purity.
Industrial Production Methods
Industrial production may involve scalable processes such as continuous flow synthesis, which allows for the efficient and consistent production of the compound. Optimization of reaction conditions and purification steps is crucial for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
3,3-Diethyl-1-methyl-2,4(1H,3H)-pyridinedione can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states.
Reduction: Reduction to lower oxidation states or removal of oxygen atoms.
Substitution: Replacement of functional groups with other atoms or groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products
The major products formed depend on the specific reactions and conditions used. For example, oxidation might yield pyridine-N-oxide derivatives, while reduction could produce pyridine derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use in studying enzyme interactions and metabolic pathways.
Medicine: Investigation as a potential pharmaceutical agent for treating specific diseases.
Industry: Use in the production of materials with specific properties, such as polymers or catalysts.
Mecanismo De Acción
The mechanism of action for 3,3-Diethyl-1-methyl-2,4(1H,3H)-pyridinedione would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, influencing metabolic pathways or cellular processes. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
3,3-Diethyl-1-methylpyridine-2,4-dione: A closely related compound with slight structural differences.
3,3-Diethyl-1-methylpyridine-2,4-diol: Another similar compound with hydroxyl groups instead of carbonyl groups.
Uniqueness
3,3-Diethyl-1-methyl-2,4(1H,3H)-pyridinedione may exhibit unique properties due to its specific structure, such as different reactivity, stability, or biological activity compared to its analogs.
Propiedades
Número CAS |
1130-18-3 |
|---|---|
Fórmula molecular |
C10H15NO2 |
Peso molecular |
181.23 g/mol |
Nombre IUPAC |
3,3-diethyl-1-methylpyridine-2,4-dione |
InChI |
InChI=1S/C10H15NO2/c1-4-10(5-2)8(12)6-7-11(3)9(10)13/h6-7H,4-5H2,1-3H3 |
Clave InChI |
PMYYZHNRRDQBLH-UHFFFAOYSA-N |
SMILES |
CCC1(C(=O)C=CN(C1=O)C)CC |
SMILES canónico |
CCC1(C(=O)C=CN(C1=O)C)CC |
Sinónimos |
3,3-Diethyl-1-methyl-2,4(1H,3H)-pyridinedione |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















